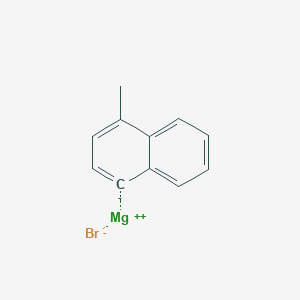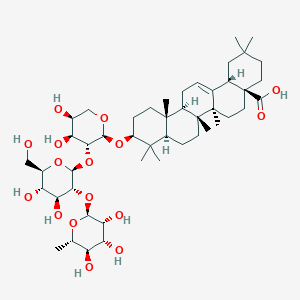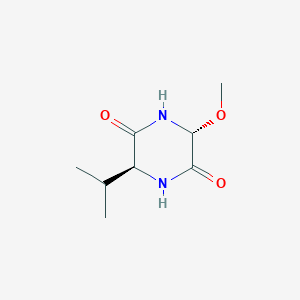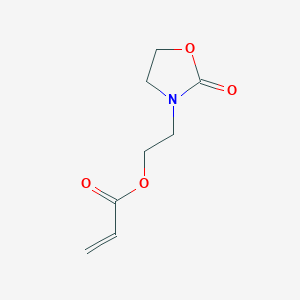
4-Methyl-1-naphthylmagnesium bromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Methyl-1-naphthylmagnesium bromide involves the reaction of 4,5-bis(dimethylamino)-1-naphthylmagnesium bromide with electrophilic agents. This process results in the formation of derivatives such as 4-deuterio, 4-methyl, 4-iodo, 4-methylthio, 4-trimethylsilyl, and 4-ethoxycarbonyl derivatives of 1,8-bis(dimethylamino)naphthalene, showcasing the versatility of this compound in creating a variety of chemical structures (Ryabtsova et al., 2001).
Molecular Structure Analysis
The structure of 4-Methyl-1-naphthylmagnesium bromide and related compounds has been characterized using various analytical techniques, including X-ray diffraction, IR spectroscopy, and NMR spectroscopy. These studies reveal detailed information about the molecular geometry, bonding, and electronic properties of these compounds, contributing to a deeper understanding of their reactivity and potential applications in synthesis (Sarojini et al., 2012).
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-naphthylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the synthesis of various organic compounds. The presence of the methyl group and naphthyl ring in 4-Methyl-1-naphthylmagnesium bromide suggests it might be used for the selective functionalization of aromatic compounds.
4-Methyl-1-naphthylmagnesium bromide is a Grignard reagent, which are commonly used in organic chemistry for the synthesis of various organic compounds . Here are some potential applications:
-
Organic Synthesis
- 4-Methyl-1-naphthylmagnesium bromide can be used in the synthesis of various organic compounds. The presence of the methyl group and naphthyl ring suggests it might be used for the selective functionalization of aromatic compounds .
- The methods of application or experimental procedures would involve preparing the Grignard reagent and then reacting it with the desired compound under appropriate conditions .
- The outcomes would depend on the specific reaction being carried out, but could include the formation of new carbon-carbon bonds, the introduction of new functional groups, or the synthesis of complex organic molecules .
-
Food, Drug, Pesticide or Biocidal Product Use
- 4-Methyl-1-naphthylmagnesium bromide may have applications in the production of food, drugs, pesticides, or biocidal products .
- The methods of application or experimental procedures would likely involve the use of this compound in the synthesis of these products .
- The outcomes would depend on the specific product being synthesized, but could include improved product performance, increased yield, or enhanced product safety .
-
Pharmaceutical Synthesis
- 4-Methyl-1-naphthylmagnesium bromide could potentially be used in the synthesis of pharmaceutical compounds .
- The methods of application or experimental procedures would likely involve the use of this compound in the synthesis of these pharmaceuticals .
- The outcomes would depend on the specific pharmaceutical being synthesized, but could include improved drug performance, increased yield, or enhanced drug safety .
-
Material Science
- 4-Methyl-1-naphthylmagnesium bromide could potentially be used in the synthesis of materials, such as polymers or organic semiconductors .
- The methods of application or experimental procedures would likely involve the use of this compound in the synthesis of these materials .
- The outcomes would depend on the specific material being synthesized, but could include improved material properties, increased yield, or enhanced material performance .
Safety And Hazards
Eigenschaften
IUPAC Name |
magnesium;4-methyl-1H-naphthalen-1-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPJVHQVFSQDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C2=CC=CC=C12.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthylmagnesium bromide | |
CAS RN |
115913-58-1 | |
| Record name | 115913-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)


![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)





